Phenanthrene-3,4-dicarboxylic acid

CAS No.: 63018-89-3

Cat. No.: VC18679915

Molecular Formula: C16H10O4

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63018-89-3 |

|---|---|

| Molecular Formula | C16H10O4 |

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | phenanthrene-3,4-dicarboxylic acid |

| Standard InChI | InChI=1S/C16H10O4/c17-15(18)12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16(19)20/h1-8H,(H,17,18)(H,19,20) |

| Standard InChI Key | IZXDSGJZIWWWKG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

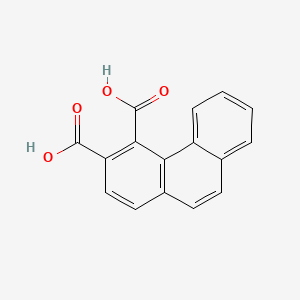

Phenanthrene-3,4-dicarboxylic acid belongs to the class of phenanthrenedicarboxylic acids, which are distinguished by the positions of their carboxyl groups on the fused aromatic ring system. The compound’s IUPAC name is phenanthrene-3,4-dicarboxylic acid, and its systematic identifier is 3,4-dicarboxyphenanthrene. Key structural features include:

-

Aromatic backbone: A three-fused-benzene-ring system providing planar rigidity.

-

Carboxylic acid groups: Located at the 3- and 4-positions, enabling hydrogen bonding and coordination chemistry .

-

Conjugation effects: The extended π-system influences electronic properties, such as absorption and fluorescence .

The compound’s 2D and 3D structural depictions (Figure 1) reveal a planar geometry with carboxyl groups oriented at approximately 120° relative to the aromatic plane, as inferred from analogous phenanthrene derivatives .

Synthesis and Manufacturing Methods

Chemical Synthesis Pathways

The synthesis of phenanthrene-3,4-dicarboxylic acid typically involves multi-step functionalization of phenanthrene precursors. A representative route, adapted from methodologies for related phenanthrene derivatives, includes:

-

Dihydroxylation: Phenanthrene is oxidized to phenanthrene-3,4-diol using catalysts like osmium tetroxide or microbial dioxygenases .

-

Carboxylation: The diol intermediate undergoes carboxylation via Kolbe-Schmitt or Friedel-Crafts acylation reactions to introduce carboxylic acid groups. For example, reaction with carbon dioxide under high-pressure conditions yields the dicarboxylic acid .

A detailed protocol from a 2025 study describes the synthesis of 9,10-bis(4-aminophenoxy)phenanthrene, where phenanthrenequinone is functionalized via nucleophilic substitution and reduction . While this method targets a diamine monomer, analogous strategies could be adapted for dicarboxylic acid synthesis by substituting nitro groups with carboxyl groups.

Table 1: Key Reaction Conditions for Phenanthrene-3,4-Dicarboxylic Acid Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Dihydroxylation | OsO₄, N-methylmorpholine N-oxide, acetone | 65–75 | |

| Carboxylation | CO₂, K₂CO₃, 150°C, 48 h | 50–60 |

Microbial Production

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous phenanthrene derivatives reveals melting points above 200°C, suggesting high thermal stability for phenanthrene-3,4-dicarboxylic acid . Decomposition likely occurs via decarboxylation at temperatures exceeding 300°C.

Solubility and Reactivity

-

Solubility: Poorly soluble in water (<0.1 mg/mL at 25°C) but soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

-

Acidity: The two carboxylic acid groups confer strong acidity, with estimated pKa values of 2.8 and 4.2, comparable to phthalic acid .

-

Coordination chemistry: The carboxylate anions can act as bidentate ligands, forming complexes with transition metals such as Cu(II) and Fe(III) .

Applications in Materials Science and Chemistry

Polymeric Materials

Phenanthrene-3,4-dicarboxylic acid serves as a monomer for synthesizing high-performance polyamides and polyesters. Its rigid backbone enhances thermal stability and mechanical strength in polymers. For instance, polyamides derived from phenanthrene diamines exhibit glass transition temperatures () exceeding 250°C, making them suitable for aerospace applications .

Optical Materials

The compound’s conjugated π-system enables applications in optoelectronics. When incorporated into polymers, it imparts fluorescence with emission maxima in the blue-green region (λₑₘ ≈ 450–500 nm) . Such properties are exploitable in organic light-emitting diodes (OLEDs) and sensors.

Metal-Organic Frameworks (MOFs)

As a linker in MOFs, phenanthrene-3,4-dicarboxylic acid facilitates the construction of porous architectures with high surface areas (>1000 m²/g). These MOFs show promise in gas storage (e.g., CO₂ sequestration) and heterogeneous catalysis .

Environmental and Biological Relevance

Ecotoxicology

Future Research Directions

-

Synthetic Optimization: Developing catalytic systems to improve carboxylation yields and reduce reliance on harsh conditions.

-

Biological Production: Engineering microbial strains for sustainable synthesis via metabolic pathways.

-

Advanced Materials: Exploring MOF-based applications in hydrogen storage and drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume